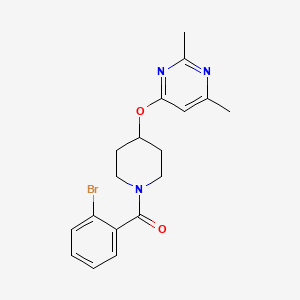
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a thiadiazole ring and a trifluoromethyl group attached to a benzamide structure
Wirkmechanismus
Target of Action
Compounds containing thetrifluoromethyl group have been known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethyl-containing compounds can be used as starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation . This suggests that the compound may interact with its targets through the activation of the C–F bond.
Biochemical Pathways
The activation of the c–f bond in trifluoromethyl-containing compounds has been associated with the synthesis of diverse fluorinated compounds , indicating that the compound may affect pathways related to fluorinated compound synthesis.
Pharmacokinetics
It’s known that n-trifluoromethyl azoles possess high hydrolytic, chemical, and metabolic stabilities . This suggests that the compound may have similar properties, potentially impacting its bioavailability.
Result of Action
Compounds with a trifluoromethyl group have been associated with a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function .
Action Environment
The stability of n-trifluoromethyl azoles suggests that the compound may be stable and effective in various environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting an appropriate thioamide with hydrazine derivatives under controlled conditions.
Introduction of the Ethylthio Group: The ethylthio group is introduced via nucleophilic substitution reactions, often using ethylthiol as the nucleophile.
Attachment of the Trifluoromethylbenzamide Moiety: The final step involves coupling the thiadiazole intermediate with a trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.
Substitution: The benzamide and thiadiazole rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydride) are commonly employed.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines or reduced aromatic rings.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Vergleich Mit ähnlichen Verbindungen
- N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(trifluoromethyl)benzamide
- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(difluoromethyl)benzamide
Comparison:
- Structural Differences: Variations in the position of the trifluoromethyl group or the presence of different substituents on the thiadiazole ring.
- Unique Features: N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is unique due to the specific combination of the ethylthio group and the trifluoromethylbenzamide moiety, which may confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3OS2/c1-2-20-11-18-17-10(21-11)16-9(19)7-4-3-5-8(6-7)12(13,14)15/h3-6H,2H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTLSZCHVHNSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-{[(furan-2-yl)methyl][(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid](/img/structure/B2815382.png)
![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2815387.png)




